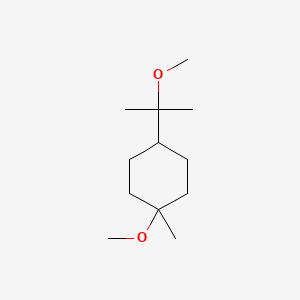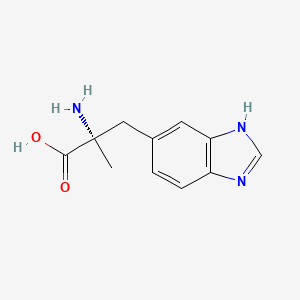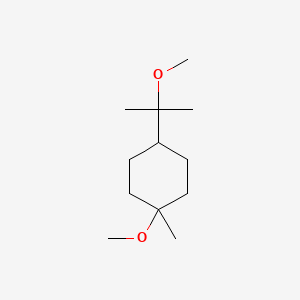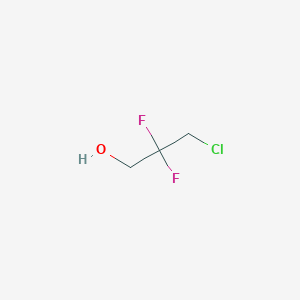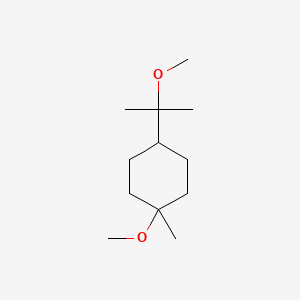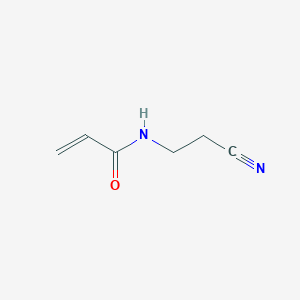
2-Propenamide, N-(2-cyanoethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-(2-cyanoethyl)- typically involves the reaction of acrylamide with 2-cyanoethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amide nitrogen attacks the electrophilic carbon of the 2-cyanoethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Propenamide, N-(2-cyanoethyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-Propenamide, N-(2-cyanoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or thioamides.
科学的研究の応用
2-Propenamide, N-(2-cyanoethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, adhesives, and coatings.
作用機序
The mechanism by which 2-Propenamide, N-(2-cyanoethyl)- exerts its effects involves its ability to undergo polymerization and form cross-linked networks. The cyanoethyl group can participate in various chemical reactions, leading to the formation of stable and functionalized polymers. These polymers can interact with biological molecules, enhancing their stability and activity.
類似化合物との比較
Similar Compounds
Acrylamide: The parent compound, used extensively in polymer chemistry.
Methacrylamide: Similar structure but with a methyl group, leading to different polymerization properties.
N-(2-Hydroxyethyl)acrylamide: Contains a hydroxyethyl group, used in hydrophilic polymer synthesis.
Uniqueness
2-Propenamide, N-(2-cyanoethyl)- is unique due to the presence of the cyanoethyl group, which imparts distinct chemical reactivity and properties. This makes it suitable for specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
24801-79-4 |
|---|---|
分子式 |
C6H8N2O |
分子量 |
124.14 g/mol |
IUPAC名 |
N-(2-cyanoethyl)prop-2-enamide |
InChI |
InChI=1S/C6H8N2O/c1-2-6(9)8-5-3-4-7/h2H,1,3,5H2,(H,8,9) |
InChIキー |
FTJXXXSSRCHQKC-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)NCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


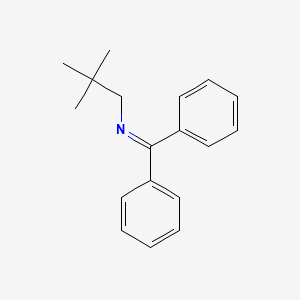

![methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B14695917.png)
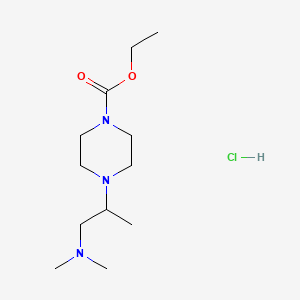
![Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide](/img/structure/B14695932.png)
![Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium](/img/structure/B14695933.png)


